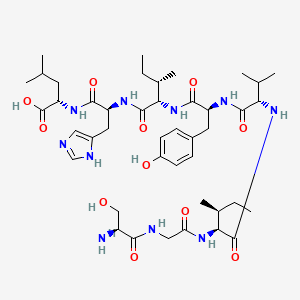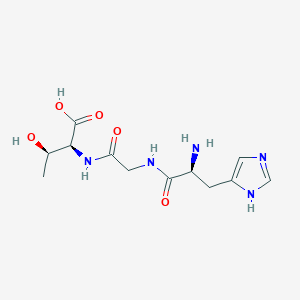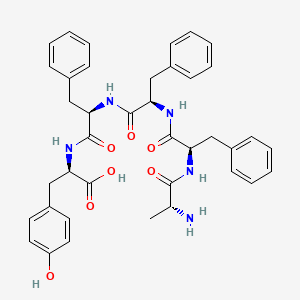
L-Histidyl-L-tyrosylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidyl-L-tyrosylglycine is a tripeptide composed of the amino acids histidine, tyrosine, and glycine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Histidyl-L-tyrosylglycine can be synthesized using classical solution methods or solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to a growing peptide chain. Common protecting groups used include Fmoc (9-fluorenylmethoxycarbonyl) for the amino group and tBu (tert-butyl) for the side chains. The peptide bonds are formed using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) .
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers that can handle large-scale synthesis. The process is optimized for high yield and purity, often involving purification steps such as HPLC (High-Performance Liquid Chromatography) to isolate the desired peptide from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-tyrosylglycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the imidazole ring of histidine or the phenolic group of tyrosine.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Dityrosine, quinones.
Reduction: Reduced forms of histidine and tyrosine.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Histidyl-L-tyrosylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide chemistry and reactions.
Biology: Investigated for its role in cellular signaling and enzyme interactions.
Medicine: Potential therapeutic applications in wound healing, anti-inflammatory treatments, and as an antioxidant.
Industry: Utilized in cosmetic formulations for its skin-rejuvenating properties
Mechanism of Action
L-Histidyl-L-tyrosylglycine exerts its effects through various molecular targets and pathways:
Collagen Synthesis: Stimulates collagen production by fibroblasts, enhancing wound healing and skin repair.
Antioxidant Activity: Reduces reactive oxygen species (ROS) levels, protecting cells from oxidative stress.
Anti-inflammatory Effects: Modulates inflammatory pathways, reducing cytokine production and inflammation
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine (GHK): Known for its wound healing and anti-aging properties.
L-Tryptophylglycyl-L-isoleucyl-L-histidyl-L-histidine: Another tripeptide with potential biological activities
Uniqueness
L-Histidyl-L-tyrosylglycine is unique due to its specific amino acid composition, which imparts distinct biological activities. Its combination of histidine, tyrosine, and glycine allows it to participate in unique chemical reactions and interact with specific molecular targets, making it valuable for various applications .
Properties
CAS No. |
646065-38-5 |
|---|---|
Molecular Formula |
C17H21N5O5 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H21N5O5/c18-13(6-11-7-19-9-21-11)16(26)22-14(17(27)20-8-15(24)25)5-10-1-3-12(23)4-2-10/h1-4,7,9,13-14,23H,5-6,8,18H2,(H,19,21)(H,20,27)(H,22,26)(H,24,25)/t13-,14-/m0/s1 |
InChI Key |
PZUZIHRPOVVHOT-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)O)NC(=O)C(CC2=CN=CN2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Chloro-2-nitro-phenoxy)-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592802.png)

![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)



![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12592842.png)


![2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12592868.png)


